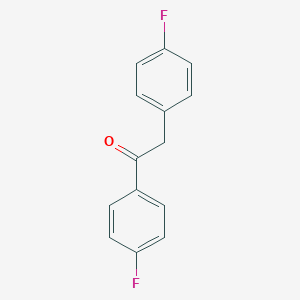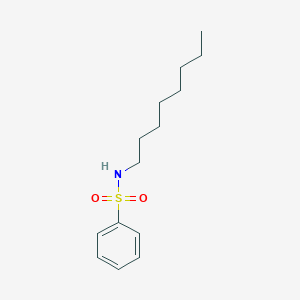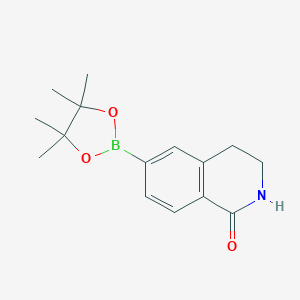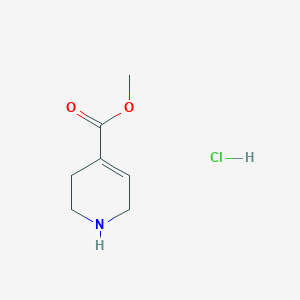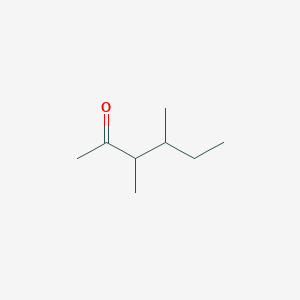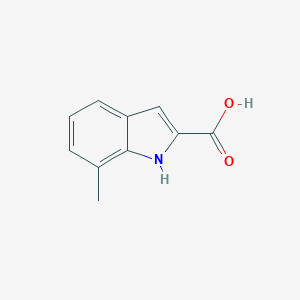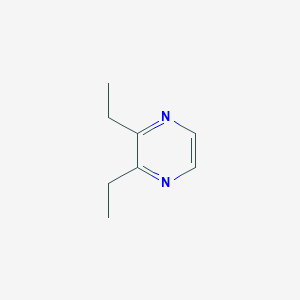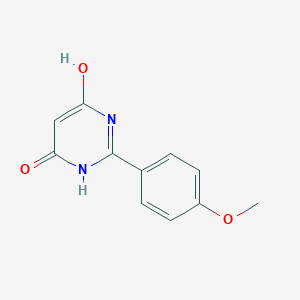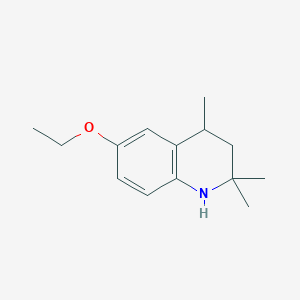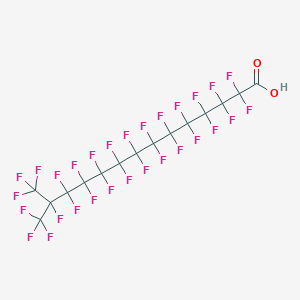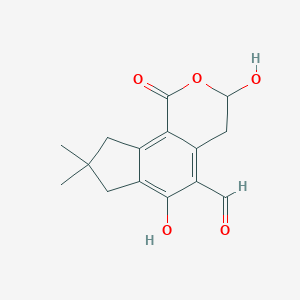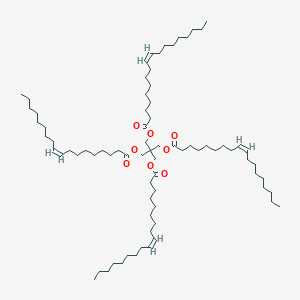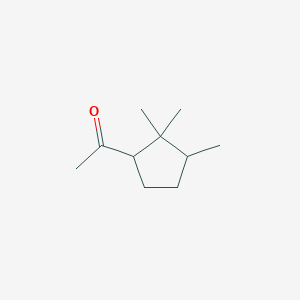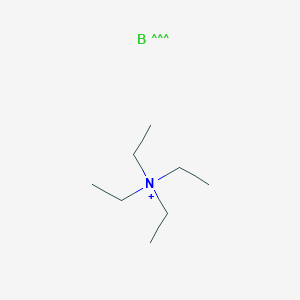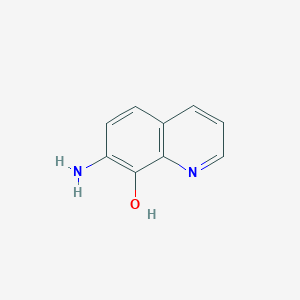
7-Aminoquinolin-8-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolin-8-amines from N-propargyl aniline derivatives employs tin and indium chlorides . Another method involves the use of mono-propargylated aromatic ortho-diamines . The reactions can be conducted using either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .Molecular Structure Analysis
The molecular formula of 7-Aminoquinolin-8-ol is C9H8N2O. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The mechanism of the reaction involves protonation at the carbonyl oxygen in aldehyde 1, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of adduct A, dehydration of cyclic intermediate B, and oxidation of dihydroquinoline C by phosphotungstic acid or air to quinoline 3 .Aplicaciones Científicas De Investigación
Antimalarial Therapy : The 8-aminoquinolines, including derivatives like primaquine and tafenoquine, have been pivotal in treating latent malaria. They revolutionized malaria therapy by being effective against various life stages of the malaria parasite (Baird, 2019).
Antibacterial Properties : Some 8-aminoquinoline derivatives exhibit notable antibacterial activity. For instance, 8-nitrofluoroquinolone derivatives have shown effectiveness against gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Antiparasitic Activities : Certain enantiomers of 8-aminoquinoline have demonstrated significant antiparasitic activities in murine models. This includes efficacy against malaria and pneumocystis pneumonia, with reduced hematotoxicity in animal models (Nanayakkara et al., 2008).
Chemical Synthesis and Functionalization : The 8-aminoquinoline framework is crucial in the synthesis of various compounds, including natural products, functional materials, and drugs. It's a key bidentate directing group in C–H bond activation/functionalization, vital for synthesizing substituted 8-aminoquinolines (Xu et al., 2020).
Enzyme Inhibition : 8-Aminoquinoline analogs have been studied for their inhibitory effects on human monoamine oxidases A and B, which are significant for their metabolism and potential as selective MAO inhibitors (Chaurasiya et al., 2012).
Drug Combinations and Improved Therapeutic Index : Studies suggest that manipulating pharmacokinetic factors of 8-aminoquinolines could dissociate their efficacy from toxicity, leading to improved therapeutic indices (Myint et al., 2011).
CYP450 Phenotyping and Metabolite Identification : Research on the metabolism of primaquine, an 8-aminoquinoline, implicates enzymes such as CYP 2D6 and MAO-A as key in its metabolism, with implications for its efficacy and toxicity (Pybus et al., 2012).
Safety And Hazards
Direcciones Futuras
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Propiedades
IUPAC Name |
7-aminoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKRMUBGTNPWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)N)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512717 | |
| Record name | 7-Aminoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoquinolin-8-ol | |
CAS RN |
18472-06-5 | |
| Record name | 7-Aminoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



